molecular formula C23H20N2O4 B13707444 Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate

Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate

Cat. No.: B13707444
M. Wt: 388.4 g/mol
InChI Key: XSNDWSHMEFLOGL-UHFFFAOYSA-N
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Description

Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate is a complex organic compound that features a combination of carbobenzyloxy (Cbz) protected amino group, a pyridyl group, and an acrylate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the Acrylate Ester: Starting with a suitable acrylate precursor, such as methyl acrylate, and introducing the pyridyl group through a palladium-catalyzed coupling reaction.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, followed by protection with a carbobenzyloxy (Cbz) group.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyridyl group could facilitate binding to metal ions or aromatic residues in proteins, while the Cbz-protected amino group might be involved in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(Cbz-amino)-3-phenylacrylate: Lacks the pyridyl group, which might affect its binding properties and biological activity.

    Methyl 2-amino-3-[3-(2-pyridyl)phenyl]acrylate: Without the Cbz protection, it might be more reactive but less stable.

    Methyl 2-(Cbz-amino)-3-[3-(4-pyridyl)phenyl]acrylate: The position of the pyridyl group can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate is unique due to the combination of its structural features, which can confer specific reactivity and binding properties. The presence of the Cbz-protected amino group and the pyridyl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-3-(3-pyridin-2-ylphenyl)prop-2-enoate

InChI

InChI=1S/C23H20N2O4/c1-28-22(26)21(25-23(27)29-16-17-8-3-2-4-9-17)15-18-10-7-11-19(14-18)20-12-5-6-13-24-20/h2-15H,16H2,1H3,(H,25,27)

InChI Key

XSNDWSHMEFLOGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)C2=CC=CC=N2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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